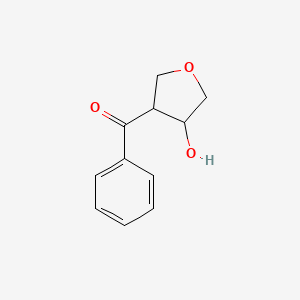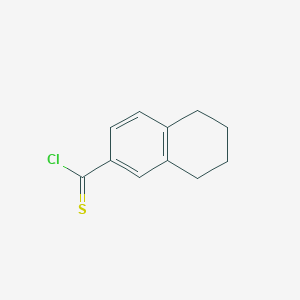
1,1'-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) is an organic compound that features a complex aromatic structure It is characterized by the presence of a chloro-substituted phenylethene core flanked by two trimethylbenzene groups
Vorbereitungsmethoden
The synthesis of 1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-phenylethene and 2,4,6-trimethylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the chloro-phenylethene with the trimethylbenzene groups.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) involves its interaction with molecular targets and pathways. The chloro group and aromatic rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) can be compared with similar compounds such as:
1,1’-(1-Bromo-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene): This compound has a bromo group instead of a chloro group, which affects its reactivity and applications.
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-dimethylbenzene):
Eigenschaften
CAS-Nummer |
100702-10-1 |
|---|---|
Molekularformel |
C26H27Cl |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
2-[1-chloro-2-phenyl-2-(2,4,6-trimethylphenyl)ethenyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C26H27Cl/c1-16-12-18(3)23(19(4)13-16)25(22-10-8-7-9-11-22)26(27)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 |
InChI-Schlüssel |
KRJFOMSCKGGOAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C2=C(C=C(C=C2C)C)C)Cl)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
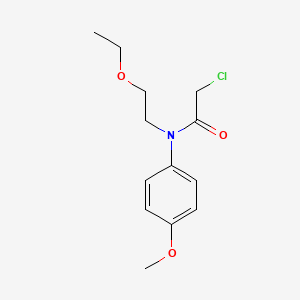
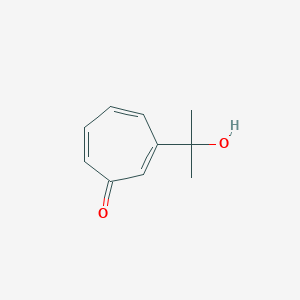

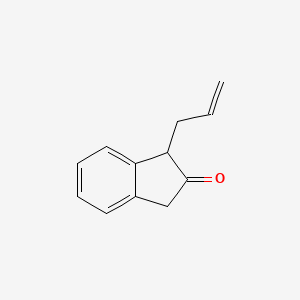
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
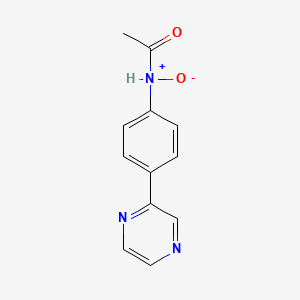
![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)
